1-Hydroxy-3H-benzo[f]chromen-3-one
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Overview
Description
1-Hydroxy-3H-benzo[f]chromen-3-one is a compound belonging to the class of chromenes, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3H-benzo[f]chromen-3-one can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and 4-hydroxybenzaldehyde in a basic medium. The resulting product is then esterified with carboxylic acids in the presence of phosphoryl chloride and anhydrous zinc chloride . Another method involves the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate with naphthols, leading to the formation of vinyl triphenylphosphonium salts, which undergo aromatic electrophilic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave irradiation and catalyst-free, solvent-free conditions has been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxychromenes and other reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of substituted chromenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxychromenes and other reduced forms.
Substitution: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
1-Hydroxy-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of organic fluorescent materials for biochemical and biological imaging
Mechanism of Action
The mechanism of action of 1-Hydroxy-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes
Comparison with Similar Compounds
1-Hydroxy-3H-benzo[f]chromen-3-one can be compared with other similar compounds such as:
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Possess antioxidant and anti-inflammatory activities.
Chalcones: Exhibit a wide range of biological activities, including anticancer and antimicrobial effects
Uniqueness: this compound stands out due to its unique combination of biological activities and its potential for use in various fields, from medicinal chemistry to industrial applications .
Properties
Molecular Formula |
C13H8O3 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-hydroxybenzo[f]chromen-3-one |
InChI |
InChI=1S/C13H8O3/c14-10-7-12(15)16-11-6-5-8-3-1-2-4-9(8)13(10)11/h1-7,14H |
InChI Key |
CDPQYNCOWQWSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)O3)O |
Origin of Product |
United States |
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